3,4-Dimethylbenzyl chloride
Overview
Description
3,4-Dimethylbenzyl chloride, also known as 1-(Chloromethyl)-3,4-dimethylbenzene, is an organic compound with the molecular formula C9H11Cl. It is a colorless to almost colorless clear liquid at room temperature. This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry .
Mechanism of Action
Target of Action
3,4-Dimethylbenzyl chloride is a chemical compound with the molecular formula C9H11Cl . The primary target of this compound is the respiratory system . .
Mode of Action
Given its impact on the respiratory system , it may interact with certain receptors or enzymes in this system, leading to changes in cellular function
Biochemical Pathways
It’s possible that it may interfere with pathways related to respiratory function, given its observed target organ .
Result of Action
Safety data indicates that it can cause burns of eyes, skin, and mucous membranes . It’s also classified as a substance that can cause severe eye damage and skin corrosion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Personal protective equipment, including chemical impermeable gloves and face shields, should be used when handling this compound .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 3,4-Dimethylbenzyl chloride, typically react via an SN2 pathway This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner
Cellular Effects
It is known to cause burns of eyes, skin, and mucous membranes This suggests that it may have a destructive effect on cellular tissues
Molecular Mechanism
It is known that benzylic halides can undergo nucleophilic substitution reactions , which suggests that this compound may exert its effects at the molecular level through similar reactions
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 116-117 °C/24 mmHg , suggesting that it may degrade at high temperatures
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzyl chloride can be synthesized through the chloromethylation of o-xylene. This process involves the reaction of o-xylene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or a micellar catalytic system like cetyltrimethylammonium bromide (CTAB). The reaction typically occurs under mild conditions and yields this compound efficiently .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The chloromethylation process is carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: It can be oxidized to form 3,4-dimethylbenzaldehyde using oxidizing agents like sodium nitrate in acetic acid, catalyzed by polyethylene glycol (PEG-600) in aqueous media.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Sodium nitrate and acetic acid are used as oxidizing agents, with PEG-600 as a catalyst in aqueous media.
Major Products:
Substitution Reactions: Products include 3,4-dimethylbenzyl alcohol, 3,4-dimethylbenzylamine, and 3,4-dimethylbenzylthiol.
Oxidation Reactions: The major product is 3,4-dimethylbenzaldehyde.
Scientific Research Applications
3,4-Dimethylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme-catalyzed reactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Comparison with Similar Compounds
Benzyl chloride: Similar in structure but lacks the methyl groups at the 3 and 4 positions.
2,4-Dimethylbenzyl chloride: Similar but with methyl groups at the 2 and 4 positions instead of 3 and 4.
3,4-Dichlorobenzyl chloride: Similar but with chlorine atoms at the 3 and 4 positions instead of methyl groups.
Uniqueness: 3,4-Dimethylbenzyl chloride is unique due to the presence of methyl groups at the 3 and 4 positions, which influence its reactivity and the types of products formed in chemical reactions. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds that require the 3,4-dimethylbenzyl moiety .
Properties
IUPAC Name |
4-(chloromethyl)-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQRAAXAHIKWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059251 | |
Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-46-5 | |
Record name | 3,4-Dimethylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylbenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-(chloromethyl)-1,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 3,4-Dimethylbenzyl chloride in organic synthesis?
A1: this compound serves as a valuable precursor in the synthesis of 3,3',4,4'-tetramethyldiphenylethane. This compound can be synthesized through a self-coupling reaction of this compound using a Cu/Cu2Cl2/PEG-600 catalyst system and promoted by iron in an aqueous media. [] This method offers a high yield (86.5%) and simplified workup compared to alternative synthetic routes. []
Q2: How is this compound prepared?
A2: One efficient method for synthesizing this compound involves the chloromethylation of o-xylene in a micellar catalytic system utilizing CTAB (cetyltrimethylammonium bromide). [] This method facilitates the reaction and enhances the yield of the desired product. []
Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A3: Researchers often utilize a combination of techniques to confirm the structure and purity of this compound and its derivatives. These techniques include elemental analysis, 1H NMR (proton nuclear magnetic resonance) spectroscopy, and 13C NMR (carbon-13 nuclear magnetic resonance) spectroscopy. [] By comparing the obtained data with authentic samples or known spectral databases, researchers can confidently identify and characterize the compounds of interest.
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